![molecular formula C15H17BO4 B3157680 4-[2-(Benzyloxy)ethoxy]phenylboronic acid CAS No. 851335-76-7](/img/structure/B3157680.png)

4-[2-(Benzyloxy)ethoxy]phenylboronic acid

Overview

Description

4-[2-(Benzyloxy)ethoxy]phenylboronic acid is a compound with a complex structure that has gained increasing attention in the field of chemistry and pharmaceuticals due to its versatile properties and potential applications. It is a derivative of phenylboronic acid, which is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron .

Synthesis Analysis

The synthesis of phenylboronic acid derivatives, including this compound, often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis

The molecular formula of this compound is C15H17BO4. The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis

Phenylboronic acids, including this compound, are known to undergo a variety of chemical reactions. One notable reaction is the protodeboronation of pinacol boronic esters, which has been reported to be catalyzed using a radical approach .Scientific Research Applications

Supramolecular Assembly Design

4-[2-(Benzyloxy)ethoxy]phenylboronic acid has been utilized in the design and synthesis of supramolecular assemblies. For example, the formation of O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2 in the assembly of phenylboronic acids with 4,4′-bipyridine demonstrates the structural versatility of phenylboronic acids in creating complex molecular architectures. These assemblies are central to understanding molecular recognition and self-assembly processes, which have implications in the development of nanoscale devices and materials (Pedireddi & Seethalekshmi, 2004).

Benzoxaboroles and Biological Activity

Research on benzoxaboroles, derivatives of phenylboronic acids like this compound, highlights their exceptional properties and wide applications. These compounds are not only pivotal in organic synthesis as building blocks and protecting groups but also show significant biological activity. Their ability to bind hydroxyl compounds enables applications as molecular receptors for sugars and glycoconjugates, which is crucial for the development of new therapeutic agents and diagnostic tools (Adamczyk-Woźniak et al., 2009).

Novel Compound Synthesis

The synthesis of new compounds utilizing this compound or its derivatives showcases the compound's utility in organic synthesis. For instance, the preparation of a novel Zn phthalocyanine bearing four phenylboronic azaester substituents at peripheral positions illustrates the role of phenylboronic acids in the development of functionalized materials with potential applications in photovoltaics, sensor technologies, and as catalysts (Özçelik & Gül, 2013).

Catalysis and Organic Reactions

Phenylboronic acid derivatives have been extensively studied for their catalytic properties in organic reactions. The one-pot synthesis of 2-(2-hydroxyphenyl)benzoxazoles from salicylaldehydes and o-aminophenols, catalyzed by phenylboronic acids under mild conditions, exemplifies the efficiency and versatility of these compounds in facilitating complex organic transformations. Such catalytic processes are vital for the efficient synthesis of heterocyclic compounds, which are key structures in many pharmaceuticals (López-Ruiz et al., 2011).

Luminescent Property Enhancement

The study of lanthanide coordination compounds supported by 4-benzyloxy benzoic acid derivatives, including those related to this compound, has revealed the influence of substituents on photophysical properties. The research demonstrates that electron-releasing or withdrawing substituents significantly affect the luminescence of Tb(3+) and Eu(3+) complexes. Such insights are valuable for the design of new luminescent materials with potential applications in optical devices, sensors, and bioimaging (Sivakumar et al., 2010).

Mechanism of Action

Target of Action

The primary target of 4-[2-(Benzyloxy)ethoxy]phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound participates in the SM coupling reaction through two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM coupling reaction, which is a part of the broader class of palladium-catalyzed coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . It is also generally environmentally benign .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the rate of the SM coupling reaction can be affected by the reaction conditions . Additionally, the compound is water-soluble, and may spread in water systems .

properties

IUPAC Name |

[4-(2-phenylmethoxyethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BO4/c17-16(18)14-6-8-15(9-7-14)20-11-10-19-12-13-4-2-1-3-5-13/h1-9,17-18H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGINCKNPCLXVJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCOCC2=CC=CC=C2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

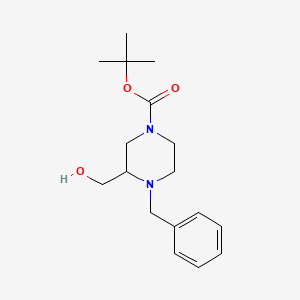

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B3157668.png)

![(5Z)-3-benzyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3157674.png)

![3,4,5,6,7,8-Hexahydro-3-hydroxy-1H-cyclohepta[c]furan-1-one](/img/structure/B3157701.png)